1-(2-{[4,6-Bis(diethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-3-phenylurea
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Overview
Description
3-(2-{[4,6-BIS(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a triazine ring and a phenylurea moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[4,6-BIS(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA typically involves multiple steps. One common method includes the reaction of cyanuric chloride with diethylamine to form a diethylamino-substituted triazine intermediate. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to introduce the ethoxyethyl group. Finally, the phenylurea moiety is introduced through a reaction with phenyl isocyanate .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[4,6-BIS(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazine compounds .
Scientific Research Applications
3-(2-{[4,6-BIS(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(2-{[4,6-BIS(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, while the phenylurea moiety can enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA: Similar structure but with dimethylamino groups instead of diethylamino groups.
3-(2-{[4,6-BIS(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-METHYLUREA: Similar structure but with a methylurea moiety instead of a phenylurea moiety.
Uniqueness
The uniqueness of 3-(2-{[4,6-BIS(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H31N7O2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[2-[[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea |
InChI |
InChI=1S/C20H31N7O2/c1-5-26(6-2)17-23-18(27(7-3)8-4)25-20(24-17)29-15-14-21-19(28)22-16-12-10-9-11-13-16/h9-13H,5-8,14-15H2,1-4H3,(H2,21,22,28) |
InChI Key |
POBNJXJCWCQEQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)OCCNC(=O)NC2=CC=CC=C2)N(CC)CC |
Origin of Product |
United States |
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